

CVT-313 ATP-competitive inhibitor validation

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

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Biochemical & Cellular Profile of CVT-313

Property	Description
Primary Target	Cyclin-dependent kinase 2 (CDK2) [1] [2]
Mechanism	Potent, selective, reversible, and ATP-competitive inhibitor [1] [3]
IC50 (CDK2/Cyclin A)	0.5 μ M [1] [4] [3]
Ki (ATP-competitive)	95 nM [5] [2]
Cellular Growth Arrest (IC50)	1.25 - 20 μ M (across mouse, rat, and human cell lines) [5] [2] [4]

Selectivity Profile	IC50 Value
CDK1/Cyclin B	4.2 μ M [1] [3] [6]
CDK4/Cyclin D1	215 μ M [1] [3] [6]
CDK5/p25	0.419 μ M [6]
CDK9/Cyclin T1	2.3 μ M [6]

Selectivity Profile	IC50 Value
MAPK, PKA, PKC	>1.25 mM [1] [3]

Key Experimental Data and Workflows

To validate its activity, **CVT-313** has been tested in specific experimental setups. Here are the methodologies for key assays cited in the literature.

In Vitro Kinase Assay

This is the primary method to determine the IC50 value and selectivity of **CVT-313**.

- **Procedure:** Purified CDK2 (often in complex with cyclin A or E) is mixed with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and a substrate (e.g., histone H1) in an appropriate reaction buffer. The specific kinase activity is measured by quantifying the incorporation of radioactive phosphate into the substrate [3] [6].
- **Inhibition Test:** **CVT-313** is added to the reaction at varying concentrations. Its activity is competitive with ATP, meaning its effectiveness can be influenced by the ATP concentration in the assay [5] [2].
- **Analysis:** Phosphorylated proteins are separated by SDS-PAGE, and the level of phosphorylation is quantified to determine the concentration of **CVT-313** that inhibits 50% of the kinase activity (IC50) [3].

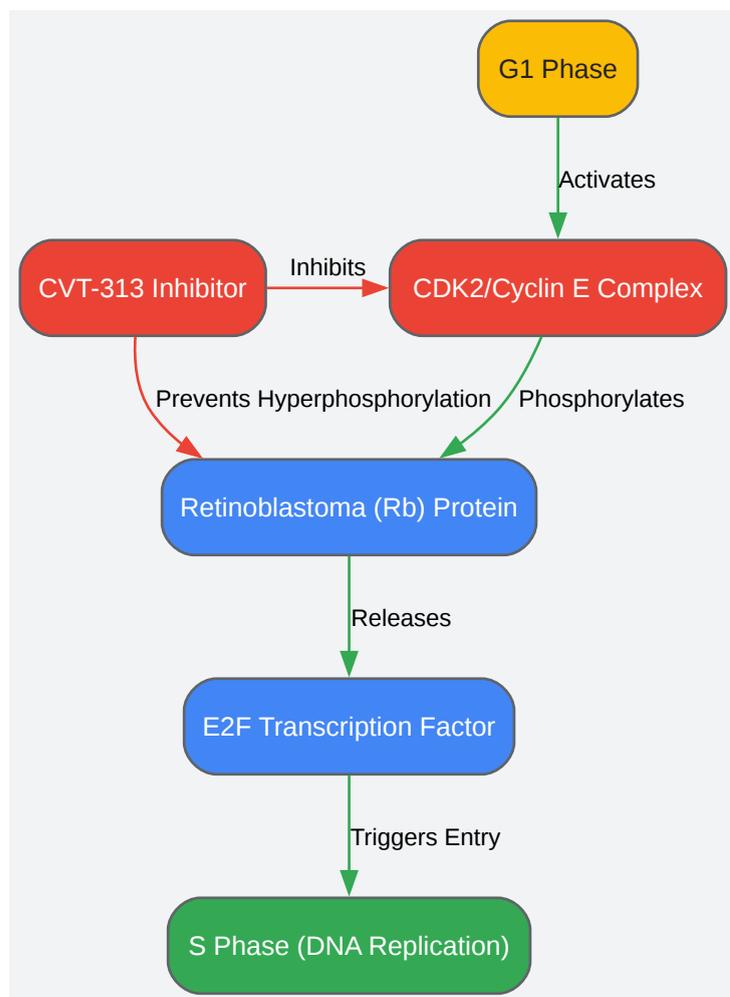
Cell Proliferation & Cell Cycle Analysis

This protocol evaluates the functional consequences of CDK2 inhibition in living cells.

- **Cell Lines:** Experiments have been performed on various normal and tumor cell lines, such as human MRC-5 lung fibroblasts [4] [3].
- **Treatment:** Exponentially growing cells are treated with **CVT-313** (typically in the range of 0-20 μM) for 24-48 hours [4] [3].
- **Proliferation Measurement:** Cell proliferation is often measured using non-radioactive kits like the CellTiter 96 assay after 48 hours of exposure [3].
- **Cell Cycle Analysis (FACS):** To confirm G1/S arrest, cells are trypsinized, fixed in ethanol, treated with RNase A, and stained with propidium iodide. The DNA content is then analyzed by flow cytometry (FACS) [4] [3].

CVT-313 Mechanism of Action in Cell Cycle Arrest

The diagram below illustrates how **CVT-313** induces cell cycle arrest by specifically inhibiting CDK2, a key regulator of the G1 to S phase transition.



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As shown, **CVT-313** binds to and inhibits the CDK2/cyclin E complex. This prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn fails to release the E2F transcription factor. Without E2F activity, the cell cannot initiate the genes necessary for DNA synthesis and is thus arrested at the G1/S boundary [5] [2] [4].

Research Applications & Evidence

- **Application in Disease Models:** In a rat carotid artery model of restenosis (a condition of abnormal cell proliferation), a brief intraluminal exposure to **CVT-313** resulted in **over 80% inhibition of neointima formation** [5] [2]. This highlights its potential therapeutic utility in proliferative disorders.
- **Use in Combination Studies:** Studies using **CVT-313** have explored the interplay between CDK2 and other cellular pathways, including DNA repair mechanisms and apoptosis [1]. It has also been used in research to help discriminate the activity of CDK2 from the highly similar CDK1 [1].

Key Considerations for Researchers

- **Formulation:** For *in vitro* work, **CVT-313** is typically dissolved in DMSO at high concentrations (e.g., 80 mg/mL) [4]. For animal studies, formulations such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O have been used to prepare clear solutions for administration [4] [3].
- **Critical Reanalysis:** It is important to note that some methods used to discriminate CDK2 activity from CDK1 have been critically reanalyzed in the scientific literature. Researchers should design their experiments and interpret results with this in mind [1].

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References

1. - CVT | CAS 199986-75-9 | SCBT - Santa Cruz Biotechnology 313 [scbt.com]
2. CVT-313, a specific and potent inhibitor of CDK2 that ... [pubmed.ncbi.nlm.nih.gov]
3. - CVT | CDK | TargetMol 313 [targetmol.com]
4. CVT-313 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
5. CVT-313, a Specific and Potent Inhibitor of CDK2 That ... [sciencedirect.com]
6. CVT-313 (Synonyms: Cdk2 Inhibitor III) [medchemexpress.com]

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